![molecular formula C15H13F2NO2 B5724776 N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5724776.png)
N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds typically involves catalytic hydrogenation or functional group transformations. A study by Zhang Qun-feng discusses the green synthesis of a similar compound, N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the use of novel Pd/C catalysts for hydrogenation, showcasing a method that could potentially be adapted for synthesizing the target compound with high selectivity and stability (Zhang, 2008).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction or NMR spectroscopy to determine the arrangement of atoms within a molecule. Research on structurally similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into the 'V' shaped conformation and intermolecular interactions present in these molecules (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on related compounds. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide under specific catalytic conditions indicates potential pathways for modifying the target compound or related structures for pharmaceutical applications (Vavasori, Capponi, & Ronchin, 2023).
Physical Properties Analysis
The physical properties of similar acetamide compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on compounds like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide provide valuable data on the dihedral angles, hydrogen bonding, and crystal packing, which are essential for predicting the properties of the target compound (Praveen et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for functional group transformations, is crucial for the application of this compound in different fields. Research on the synthesis and evaluation of similar compounds, especially those involving fluorine atoms and their impact on the molecule's reactivity and binding affinity, sheds light on how modifications to the chemical structure can alter its properties and potential applications (Zhang et al., 2005).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMJQCRRYUHILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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